![molecular formula C12H16ClNOS B11046016 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B11046016.png)
2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a thiophene ring, a cyclopentyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclopentylamine and thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azidoacetamide or thiocyanatoacetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as conductivity or corrosion resistance.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The thiophene ring and chloroacetamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-chloro-N-methyl-N-[(thiophen-2-yl)methyl]acetamide
- 2-chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)acetamide
- 2-chloro-N-(cyano-2-thienylmethyl)acetamide
Comparison: 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide is unique due to its cyclopentyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly as an agonist of the CB1 receptor. This compound features a unique structure that combines a chloroacetamide moiety with a cyclopentyl group and a thiophene ring, which contributes to its distinct pharmacological properties.
- Molecular Formula : C12H16ClNOS
- Molecular Weight : 257.78 g/mol
- Physical Form : White crystalline powder
- Solubility : Soluble in organic solvents like methanol and ethanol
Synthesis
The synthesis of this compound typically involves several steps starting from commercially available precursors. The process includes the reaction of 2-thiophenemethylamine with cyclopentanone, followed by treatment with chloroacetyl chloride to yield the final product. Characterization is performed using NMR spectroscopy and mass spectrometry.
Research indicates that this compound acts primarily as a potent agonist of the CB1 receptor, which is associated with the psychoactive effects seen in cannabinoids such as THC. This interaction with the endocannabinoid system suggests potential applications in pain management, anxiety relief, and other therapeutic areas.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory activities. Its mechanism could involve modulation of specific enzymes or receptors, enhancing its therapeutic potential against various conditions.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have shown that derivatives similar to this compound display significant antiproliferative effects against various cancer cell lines such as HepG2 and MCF-7.
- Notably, compounds with structural similarities have demonstrated IC50 values ranging from 5.1 to 22.08 µM against these cell lines, indicating potential for further development in cancer therapy .
-
Synthetic Cannabinoid Research :
- As a synthetic cannabinoid, CP-47,497 has been used in studies exploring its effects on the endocannabinoid system. Its ability to mimic THC's effects positions it as a candidate for research into therapeutic applications for conditions like chronic pain and anxiety .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide | Phenyl group instead of cyclopentyl | Potentially different biological activity |
2-chloro-N-[phenyl(thiophen-3-yl)methyl]acetamide | Thiophene ring at a different position | Variations in reactivity due to structural changes |
2-chloro-N-[phenyl(furan-2-yl)methyl]acetamide | Furan ring instead of thiophene | Different electronic properties affecting reactivity |
2-chloro-N-[phenyl(pyridin-2-yl)methyl]acetamide | Pyridine ring introduces basicity | Influences interactions with biological targets |
Properties
Molecular Formula |
C12H16ClNOS |
---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H16ClNOS/c13-8-12(15)14(10-4-1-2-5-10)9-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2 |
InChI Key |
UCIVSCVEPBLQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)CCl |
Origin of Product |
United States |
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